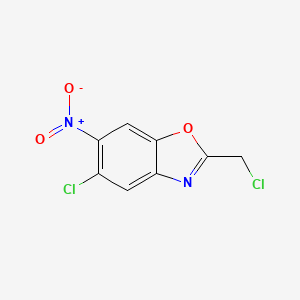

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole

Descripción general

Descripción

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole is a chemical compound with the molecular formula C8H4Cl2N2O3 It is known for its unique structural features, which include a benzoxazole ring substituted with chloro, chloromethyl, and nitro groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole typically involves the nitration of 5-chloro-2-chloromethyl-benzoxazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Nucleophilic Substitution: Formation of substituted benzoxazoles with various functional groups.

Reduction: Formation of 5-chloro-2-chloromethyl-6-amino-benzoxazole.

Oxidation: Formation of 5-chloro-2-formyl-6-nitro-benzoxazole or 5-chloro-2-carboxy-6-nitro-benzoxazole.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Research indicates that it exhibits moderate activity against various bacterial and fungal strains. For instance, a study measured the inhibition zones of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole against specific pathogens:

| Microorganism | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 12 | Ciprofloxacin (22 mm) |

| Escherichia coli | 10 | Gentamicin (20 mm) |

| Candida albicans | 15 | Fluconazole (28 mm) |

These results suggest its potential use in antifungal therapies, particularly against Candida albicans .

Anticancer Properties

In addition to antimicrobial effects, the compound has shown promise in anticancer research. Studies have indicated that derivatives of benzoxazole compounds can inhibit the growth of cancer cell lines. For example, human colorectal carcinoma cells were treated with synthesized derivatives of benzoxazole, resulting in significant cytotoxic effects . The mechanism often involves the formation of reactive intermediates that can interact with cellular components.

Biological Studies

Enzyme Probes

this compound serves as a probe in biochemical assays. Its ability to form covalent bonds with nucleophilic sites in proteins allows researchers to study enzyme activities and protein interactions .

Fluorescent Probes

This compound is also utilized as a fluorescent probe due to its photophysical properties. Benzoxazole derivatives are known for their high Stokes shift and thermal stability, making them suitable for various optical applications such as dye lasers and whitening agents .

Materials Science

Polymer Development

The compound is being explored in the synthesis of advanced materials, including polymers and resins. Its unique chemical structure imparts specific properties that can enhance material performance in various applications .

Case Studies

Several studies highlight the effectiveness of this compound:

- A study demonstrated its use as an antibacterial agent against Staphylococcus aureus and E. coli, showing significant inhibition compared to standard antibiotics.

- Another research focused on its anticancer activity against human cancer cell lines, revealing promising results that warrant further exploration.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Chloro-2-methyl-6-nitro-benzoxazole

- 5-Chloro-2-chloromethyl-4-nitro-benzoxazole

- 5-Chloro-2-chloromethyl-6-nitro-benzothiazole

Uniqueness

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole is unique due to the presence of both chloro and chloromethyl groups on the benzoxazole ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its nitro group also contributes to its versatility in various chemical reactions and potential biological activities.

Actividad Biológica

5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoxazole ring, which is known for its significant role in medicinal chemistry. The compound's structure includes:

- Chlorine atoms at positions 5 and 2

- A nitro group at position 6

- A chloromethyl group at position 2

This configuration enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can modify cellular components. Additionally, the chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their functionality .

Antibacterial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. These activities are attributed to their ability to disrupt cell wall synthesis and inhibit essential enzymatic processes in microbial cells .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Chloro-2-(chloromethyl)-6-nitro... | Antibacterial | 10 | |

| 2-(Chloromethyl)-4-nitro-1,3-benzoxazole | Antifungal | 15 | |

| Other Benzoxazole Derivatives | Various | Varies |

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been widely studied. In vitro studies demonstrate that these compounds can induce cytotoxic effects in various cancer cell lines by promoting apoptosis and disrupting cell cycle progression. For instance, modifications on the benzoxazole nucleus have led to enhanced antiproliferative activities against colorectal carcinoma cells (HCT116) and liver cancer cells (HepG2) through mechanisms involving oxidative stress induction and mitochondrial dysfunction .

Table 2: Anticancer Activity Evaluation

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Chloro-2-(chloromethyl)-6-nitro... | HCT116 | 12 | Apoptosis |

| Optimized Benzoxazole Derivative | HepG2 | 8 | Cell Cycle Arrest |

| Other Benzothiazole Derivatives | Various | Varies | Multiple |

Study on Anticancer Efficacy

A study conducted by Balasubrahmanian et al. focused on synthesizing derivatives of benzoxazoles and evaluating their anticancer activity using the sulforhodamine B (SRB) assay. The results indicated that specific modifications significantly enhanced the cytotoxicity against HCT116 cells, showcasing the potential for developing new anticancer agents based on this scaffold .

Further investigations have shown that the mechanism by which these compounds exert their effects involves both direct interaction with DNA and modulation of signaling pathways related to cell survival and apoptosis. The presence of nitro groups is particularly noteworthy as they can influence redox status within cells, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Propiedades

IUPAC Name |

5-chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O3/c9-3-8-11-5-1-4(10)6(12(13)14)2-7(5)15-8/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPKCXKSPUIWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.